LMPTP inhibitor 1 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

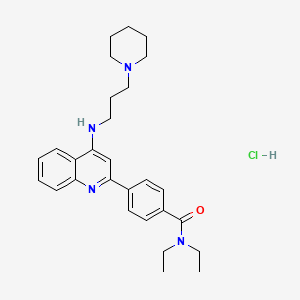

Molecular Formula |

C28H37ClN4O |

|---|---|

Molecular Weight |

481.1 g/mol |

IUPAC Name |

N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C28H36N4O.ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);1H |

InChI Key |

WYRLEOWACOXSQP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Target of LMPTP Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMPTP Inhibitor 1 is a selective, orally bioavailable small molecule that targets the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP).[1][2] This enzyme is a critical negative regulator in the insulin signaling pathway, and its inhibition has been identified as a promising therapeutic strategy for type 2 diabetes.[2][3][4] This document provides a comprehensive overview of the molecular target of LMPTP Inhibitor 1, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Primary Molecular Target: Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

The primary molecular target of LMPTP Inhibitor 1 is the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1).[2][4] LMPTP is a cytosolic class II protein tyrosine phosphatase (PTP) that plays a significant role in cellular signaling.[2] It exists in two isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing.[2] LMPTP has been shown to dephosphorylate and thereby inactivate the insulin receptor (IR), making it a key promoter of insulin resistance.[2][4] Genetic and preclinical studies have demonstrated that the inhibition or deletion of LMPTP enhances insulin signaling, particularly in the liver, leading to improved glucose tolerance.[2]

Mechanism of Action

LMPTP Inhibitor 1 exhibits a novel, uncompetitive mechanism of action.[2][3] Unlike competitive inhibitors that bind to the active site of an enzyme, uncompetitive inhibitors bind to the enzyme-substrate complex. In the case of LMPTP, the inhibitor binds to the phosphocysteine intermediate, which forms after the substrate binds to the active site.[2] This binding event prevents the final catalytic step of hydrolysis, effectively trapping the enzyme in an inactive state and preventing the release of the phosphate product.[2] This unique mechanism contributes to the high selectivity of the inhibitor for LMPTP over other protein tyrosine phosphatases.[2][3]

Signaling Pathway Modulation

LMPTP is a key negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor, LMPTP dampens the downstream signaling cascade that is crucial for glucose uptake and metabolism. LMPTP Inhibitor 1, by inhibiting LMPTP, effectively removes this negative regulation, leading to enhanced and sustained insulin signaling.

Specifically, inhibition of LMPTP leads to increased tyrosine phosphorylation of the insulin receptor (IR) in response to insulin stimulation.[2] This enhanced IR activation subsequently promotes the phosphorylation of downstream effector proteins such as Protein Kinase B (PKB)/AKT.[3] The activation of the PI3K-Akt pathway is a central event in mediating the metabolic effects of insulin, including the translocation of glucose transporters to the cell surface and the promotion of glucose uptake.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for LMPTP Inhibitor 1 and related compounds.

| Parameter | Value | Target | Notes | Reference |

| IC50 | 0.8 µM | LMPTP-A | --- | [1] |

| Ki' | 846.0 ± 29.2 nM | LMPTP | Uncompetitive inhibition constant. | [2] |

| Compound F9 Ki | 21.5 ± 7.3 μM | LMPTP | A novel uncompetitive inhibitor. | [5] |

| Inhibitor Concentration for Selectivity Assays | 40 µM | Various PTPs | Used to demonstrate selectivity for LMPTP. | [2][3] |

| Cellular Assay Concentration | 10 µM | Intracellular LMPTP | Enhanced HepG2 IR phosphorylation. | [1][2] |

| Oral Bioavailability (0.03% w/w) | ~680 nM | In vivo (mice) | Mean serum concentration. | [1] |

| Oral Bioavailability (0.05% w/w) | >3 µM | In vivo (mice) | Resulted in improved glucose tolerance. | [1] |

Experimental Protocols

In Vitro Phosphatase Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against LMPTP.

Materials:

-

Recombinant human LMPTP-A

-

Phosphatase assay buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or para-nitrophenylphosphate (pNPP)

-

LMPTP Inhibitor 1 (or test compound) dissolved in DMSO

-

96-well microplate

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Prepare serial dilutions of LMPTP Inhibitor 1 in DMSO.

-

In a 96-well plate, add the phosphatase assay buffer.

-

Add the LMPTP inhibitor dilutions to the wells. The final DMSO concentration should be kept constant across all wells.

-

Add recombinant human LMPTP-A to each well to a final concentration of approximately 10 nM.

-

Incubate the plate for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate (e.g., 0.4 mM OMFP or 5 mM pNPP).

-

For OMFP: Monitor the fluorescence continuously at λex = 485 nm and λem = 525 nm.

-

For pNPP: Stop the reaction after a defined time by adding 2X the reaction volume of 1 M NaOH. Measure the absorbance at 405 nm.

-

Calculate the percentage of enzyme activity relative to a DMSO control.

-

Determine the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme activity.

Cellular Insulin Receptor Phosphorylation Assay

This protocol assesses the ability of LMPTP inhibitors to enhance insulin signaling in a cellular context.

Materials:

-

HepG2 human hepatocytes

-

Cell culture medium (e.g., DMEM) with 0.1% FBS (serum-starvation medium)

-

LMPTP Inhibitor 1

-

Bovine insulin

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

-

Anti-insulin receptor β subunit antibody

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-phosphotyrosine antibody

Procedure:

-

Seed HepG2 cells in culture plates and grow to confluence.

-

Serum-starve the cells overnight in medium containing 0.1% FBS and 10 µM LMPTP Inhibitor 1 or DMSO as a control.

-

Stimulate the cells with 10 nM bovine insulin for 5 minutes at 37°C.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate the insulin receptor using an anti-IRβ antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates extensively.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the level of IR phosphorylation.

-

Normalize the results by probing with an anti-IRβ antibody.

Conclusion

LMPTP Inhibitor 1 is a highly selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase. Its unique mechanism of action and oral bioavailability make it a valuable tool for studying the role of LMPTP in insulin signaling and a promising lead compound for the development of novel therapeutics for type 2 diabetes. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate this important molecular target and its inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Uncompetitive Inhibition Mechanism of LMPTP Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uncompetitive inhibition mechanism of LMPTP inhibitor 1, also known as Compound 23 (Compd. 23). This document details the molecular interactions, kinetic profile, and the signaling pathways affected by this inhibitor. It is intended to be a resource for researchers in academia and industry engaged in the study of protein tyrosine phosphatases (PTPs) and the development of novel therapeutics.

Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic PTP involved in the regulation of various cellular processes.[1] Unlike many other PTPs, LMPTP is a class II cysteine-based PTP.[2] It plays a significant role in metabolic regulation, particularly as a negative regulator of insulin signaling by dephosphorylating the insulin receptor (IR).[3] Emerging evidence also implicates LMPTP in adipogenesis through the modulation of Platelet-Derived Growth Factor Receptor alpha (PDGFRα) signaling.[4] Its role in cell signaling pathways has made it an attractive target for therapeutic intervention in diseases such as type 2 diabetes and obesity.[3][5]

LMPTP Inhibitor 1 (Compound 23): An Uncompetitive Inhibitor

A novel series of selective LMPTP inhibitors has been developed, among which LMPTP inhibitor 1 (Compd. 23) is a prominent example.[6][7] This compound exhibits a unique uncompetitive mechanism of action, a feature that distinguishes it from many other PTP inhibitors and contributes to its high selectivity.[2][5]

Uncompetitive inhibition occurs when an inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product.

A hallmark of uncompetitive inhibition is the parallel lines observed in a Lineweaver-Burk plot, which graphically represents the effect of the inhibitor on the enzyme kinetics.[8] Kinetically, this mechanism is characterized by a decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km). The reduction in Vmax occurs because the ESI complex effectively removes the productive ES complex from the reaction. The decrease in Km is a result of the inhibitor binding to the ES complex, which, by Le Châtelier's principle, shifts the equilibrium towards the formation of more ES complex, thereby increasing the enzyme's apparent affinity for the substrate.

dot

Caption: Uncompetitive inhibition mechanism of LMPTP inhibitor 1.

The following table summarizes the key quantitative parameters for LMPTP inhibitor 1 (Compd. 23) based on in vitro kinetic analyses.

| Parameter | Value | Substrate | Notes | Reference |

| IC₅₀ | 0.8 µM | OMFP | Half-maximal inhibitory concentration against LMPTP-A. | [9] |

| Kᵢ' | 846.0 ± 29.2 nM | OMFP | Dissociation constant for the ESI complex. | [5] |

| α | 0.21 ± 0.09 | OMFP | The factor by which Km and Vmax are changed. | [5] |

| Vmax | Decreases | OMFP | The maximum rate of the reaction decreases with increasing inhibitor concentration. | [5] |

| Km | Decreases | OMFP | The Michaelis constant decreases with increasing inhibitor concentration. | [5] |

Experimental Protocol for Determining Uncompetitive Inhibition

This section outlines a detailed methodology for characterizing the uncompetitive inhibition of LMPTP by Compound 23.

-

Recombinant human LMPTP-A

-

LMPTP inhibitor 1 (Compound 23)

-

Substrate: 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP)

-

Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 2.5 mM DTT, 0.005% Tween-20

-

96-well or 384-well microplates (black, for fluorescence assays)

-

Microplate reader (with fluorescence or absorbance capabilities)

-

Dimethyl sulfoxide (DMSO)

dot

Caption: Workflow for enzyme kinetic analysis of LMPTP inhibitor 1.

-

Inhibitor and Substrate Preparation : Prepare serial dilutions of LMPTP inhibitor 1 in DMSO. Subsequently, dilute these into the assay buffer. Prepare a range of substrate concentrations in the assay buffer.

-

Assay Setup : In a microplate, add the various concentrations of the inhibitor to different wells. Then, add the different concentrations of the substrate.

-

Enzyme Preparation : Prepare a stock solution of LMPTP in the assay buffer. The final concentration of the enzyme should be kept constant across all assays and should be in the linear range of the assay.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the LMPTP solution to each well.

-

Data Acquisition : Immediately place the microplate in a plate reader and measure the change in fluorescence (for OMFP) or absorbance (for pNPP) over time. Collect data at regular intervals to determine the initial reaction velocity.

-

Data Analysis :

-

Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration from the linear portion of the progress curves.

-

Generate Michaelis-Menten plots (V₀ versus substrate concentration) for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[Substrate]). For an uncompetitive inhibitor, the resulting lines for different inhibitor concentrations will be parallel.

-

Determine the apparent Vmax and Km values from the intercepts of the Lineweaver-Burk plot.

-

Calculate the inhibitor constant (Kᵢ') from the replots of the y-intercepts versus the inhibitor concentration.

-

LMPTP in Cellular Signaling Pathways

LMPTP's role as a negative regulator of key signaling pathways is central to its therapeutic potential. LMPTP inhibitor 1, by blocking the phosphatase activity, can potentiate the signals transduced through these pathways.

LMPTP dephosphorylates the activation loop of the insulin receptor (IR), thereby attenuating downstream signaling.[3] Inhibition of LMPTP by Compound 23 enhances insulin-induced IR phosphorylation, leading to improved insulin sensitivity.[5]

dot

Caption: LMPTP's role in the insulin receptor signaling pathway.

In preadipocytes, LMPTP has been shown to inhibit the basal phosphorylation of PDGFRα.[4] This inhibition of PDGFRα signaling is crucial for promoting adipocyte differentiation. By inhibiting LMPTP, Compound 23 can increase the basal phosphorylation of PDGFRα, which in turn can modulate adipogenesis.[4]

dot

References

- 1. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting prostate tumor low–molecular weight tyrosine phosphatase for oxidation-sensitizing therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Inhibition of LMPTP Isoforms: LMPTP-A vs. LMPTP-B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the low molecular weight protein tyrosine phosphatase (LMPTP) isoforms, LMPTP-A and LMPTP-B, with a specific focus on their differential inhibition. This document is intended to serve as a core resource for researchers in academia and industry engaged in the study of LMPTP and the development of targeted therapeutics.

Introduction to LMPTP and its Isoforms

The low molecular weight protein tyrosine phosphatase (LMPTP), encoded by the ACP1 gene, is a cytosolic enzyme that plays a crucial role in various cellular signaling pathways.[1][2] It is a member of the class II protein tyrosine phosphatase (PTP) family and is expressed as two main isoforms, LMPTP-A and LMPTP-B, which arise from alternative splicing of the same primary transcript.[1][2] While both isoforms are catalytically active, they exhibit non-redundant functions in cellular physiology.

LMPTP has been implicated as a negative regulator in several key signaling pathways, including the insulin receptor (IR) and platelet-derived growth factor receptor alpha (PDGFRα) pathways.[3][4] Its role in dephosphorylating these receptors makes it a significant target for therapeutic intervention in diseases such as type 2 diabetes, obesity, and cancer.[3][4][5]

Structural and Functional Differences between LMPTP-A and LMPTP-B

The primary structural difference between LMPTP-A and LMPTP-B lies in a 34-amino acid segment that is present in LMPTP-A but absent in LMPTP-B. This variation arises from the alternative splicing of exon 3 and 4 of the ACP1 gene. This structural divergence is thought to be the basis for the observed differences in substrate specificity and inhibitor sensitivity between the two isoforms.

Quantitative Analysis of LMPTP-A vs. LMPTP-B Inhibition

The development of selective inhibitors for LMPTP isoforms is a key objective for therapeutic applications. Several small molecule inhibitors have been identified, with some exhibiting preferential inhibition of one isoform over the other. The following table summarizes the available quantitative data for various inhibitors against LMPTP-A and LMPTP-B.

| Inhibitor | Target Isoform(s) | IC50 / Ki | Mechanism of Action | Reference |

| Compound 23 | LMPTP-A > LMPTP-B | IC50 (LMPTP-A): 0.8 µM | Uncompetitive | [1][3] |

| Ki' (LMPTP-A): 846.0 ± 29.2 nM | [3] | |||

| ML400 | LMPTP-A > LMPTP-B | EC50 (LMPTP-A): ~1 µM | Allosteric | [6] |

| Compound F9 | LMPTP | Ki: 21.5 ± 7.3 μM | Uncompetitive | [5] |

| Purine-based inhibitors (e.g., 5d, 6g) | LMPTP-A | IC50 values in low nanomolar range for optimized compounds | Uncompetitive | [2] |

Key Signaling Pathways Regulated by LMPTP Isoforms

LMPTP isoforms are critical regulators of signaling pathways that govern metabolic processes and cell growth. Understanding these pathways is essential for elucidating the therapeutic potential of isoform-specific inhibitors.

Insulin Receptor (IR) Signaling Pathway

LMPTP negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor, thereby attenuating downstream signals that promote glucose uptake and metabolism.[3] Inhibition of LMPTP, particularly in the liver, has been shown to enhance insulin receptor phosphorylation, leading to improved glucose tolerance and reduced insulin resistance.[3]

Figure 1: LMPTP-mediated negative regulation of the Insulin Receptor signaling pathway.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) Signaling Pathway

LMPTP has also been shown to regulate the PDGFRα signaling pathway, which is involved in cell proliferation and differentiation.[4] Inhibition of LMPTP can enhance PDGFRα phosphorylation, impacting processes such as adipogenesis.

Figure 2: LMPTP-mediated negative regulation of the PDGFRα signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of LMPTP inhibition.

In Vitro Phosphatase Activity Assay (pNPP Substrate)

This protocol describes a colorimetric assay to measure the enzymatic activity of LMPTP using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human LMPTP-A and LMPTP-B

-

pNPP substrate solution (e.g., 10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.5, 1 mM DTT)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add a defined amount of LMPTP-A or LMPTP-B enzyme to each well.

-

Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate for a specific duration (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the Role of LMPTP in Adipogenesis & Discovery of New LMPTP Inhibitors [escholarship.org]

- 5. dovepress.com [dovepress.com]

- 6. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to LMPTP Inhibitor 1 Hydrochloride (CAS No. 2310135-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LMPTP inhibitor 1 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP). It has emerged as a significant tool compound for studying the role of LMPTP in metabolic diseases, particularly type 2 diabetes. This technical guide provides a comprehensive overview of its chemical properties, biological activity, mechanism of action, and key experimental protocols. All quantitative data is presented in structured tables for clarity, and critical pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, with the formal name N,N-diethyl-4-[4-[[3-(1-piperidinyl)propyl]amino]-2-quinolinyl]-benzamide, dihydrochloride, is a crystalline solid.[1] It is supplied as a dihydrochloride salt, which generally offers enhanced water solubility and stability compared to its free base form.[2]

| Property | Value | Reference(s) |

| CAS Number | 2310135-46-5 | [1][3][4] |

| Molecular Formula | C28H36N4O • 2HCl | [1][3] |

| Molecular Weight | 517.5 g/mol | [1] |

| Purity | ≥98% | [1][3] |

| Appearance | Crystalline solid | [1][3] |

| UV/Vis. (λmax) | 220, 268, 317, 345 nm | [1] |

| Storage | -20°C | [1] |

| Stability | ≥4 years at -20°C | [1] |

Solubility

| Solvent | Approximate Solubility | Reference(s) |

| Ethanol | 15 mg/mL | [1] |

| DMSO | 10 mg/mL | [1] |

| Dimethyl Formamide (DMF) | 20 mg/mL | [1] |

| PBS (pH 7.2) | 3 mg/mL | [1] |

Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1]

Biological Activity and In-Vivo Efficacy

LMPTP inhibitor 1 is a selective inhibitor of the LMPTP-A isoform.[2][5][6][7][8][9] Its inhibitory activity has been demonstrated in enzymatic assays, and its biological effects have been confirmed in cell-based models and in vivo animal studies.

Enzymatic Activity

| Parameter | Value | Target | Reference(s) |

| IC50 | 0.8 µM | LMW-PTPA | [1][2][5][6][7][8][9] |

Selectivity

The inhibitor is selective for LMW-PTPA. At a concentration of 40 µM, it was tested against a panel of 15 other protein tyrosine phosphatases and showed greater than 50% inhibition only against LMW-PTPB.[1]

In-Vitro and In-Vivo Efficacy

| Model | Treatment | Observed Effect | Reference(s) |

| HepG2 Cells | 10 µM | Increased insulin-induced insulin receptor phosphorylation. | [1][5][6] |

| Diet-Induced Obese Mice | 50 mg/kg per day | Improved glucose tolerance and decreased fasting plasma insulin levels. | [1] |

| Diet-Induced Obese Mice | 0.05% w/w in diet | Reverses diabetes. | [5] |

Pharmacokinetics

LMPTP inhibitor 1 is orally bioavailable. In a mouse model of diet-induced obesity, administration of the inhibitor mixed with food at different concentrations resulted in the following serum levels:[5][6]

| Dosage (% w/w in diet) | Mean Serum Concentration | Reference(s) |

| 0.03% | ~680 nM | [5][6] |

| 0.05% | >3 µM | [5][6] |

Mechanism of Action

LMPTP inhibitor 1 exhibits a novel uncompetitive mechanism of action.[10][11] Structural studies have revealed that it binds to the phosphocysteine intermediate of LMPTP, thereby preventing the final catalytic step of dephosphorylation.[10] This unique mechanism contributes to its high selectivity. The primary downstream effect of LMPTP inhibition in the context of metabolic disease is the enhancement of insulin receptor (IR) signaling. By preventing the dephosphorylation of the IR, the inhibitor promotes insulin sensitivity.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following protocols are based on information from technical datasheets and publications.

In-Vitro Phosphatase Assay

This protocol is used to determine the IC50 value of the inhibitor against LMPTP.

Procedure:

-

Phosphatase assays are performed at 37°C in a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.[5]

-

For inhibitor selectivity assays, each protein tyrosine phosphatase (PTP) is incubated with either 0.4 mM 3-O-methylfluorescein phosphate (OMFP) or 5 mM para-nitrophenylphosphate (pNPP) as a substrate in the presence of 40 µM LMPTP inhibitor 1 or DMSO (as a control).[5]

-

For assays using OMFP, fluorescence is monitored continuously (λex = 485 nm, λem = 525 nm).[5]

-

For assays with pNPP, the reaction is stopped by adding twice the reaction volume of 1 M NaOH, and the absorbance is measured at 405 nm.[5][11]

-

IC50 values are determined by plotting the inhibitor concentration against the percentage of enzyme activity.[5]

Cell-Based Insulin Receptor Phosphorylation Assay

This protocol assesses the inhibitor's effect on insulin signaling in a cellular context.

Procedure:

-

HepG2 cells are treated with 10 µM LMPTP inhibitor 1 in serum-starvation media (containing 0.1% FBS) overnight.[5]

-

Following the overnight incubation, cells are stimulated with 10 nM bovine insulin for 5 minutes at 37°C.[5]

-

For the detection of IR tyrosine phosphorylation, cells are lysed in radioimmunoprecipitation assay (RIPA) buffer containing a cocktail of protease and phosphatase inhibitors (1 mM phenylmethylsulfonyl fluoride, 10 µg/mL aprotinin/leupeptin, 10 mM sodium orthovanadate, 5 mM sodium fluoride, and 2 mM sodium pyrophosphate).[5]

-

The insulin receptor is then immunoprecipitated from the cell lysate using an anti-IRβ antibody.[5]

-

The immunoprecipitated proteins are subsequently analyzed by Western blotting to detect the level of tyrosine phosphorylation.

Inhibitor Reversibility Assay

This assay helps to understand the nature of the inhibitor-enzyme interaction.

Procedure:

-

50 nM of human LMPTP-A is pre-incubated with 10 µM of LMPTP inhibitor 1 or DMSO for 5 minutes.[5]

-

The enzyme-inhibitor mixture is then diluted 100-fold in the phosphatase assay buffer containing 0.4 mM OMFP.[5]

-

Fluorescence is measured at indicated time points to assess the recovery of enzyme activity.[5]

Synthesis

A detailed, step-by-step synthesis protocol for this compound (CAS 2310135-46-5) is not publicly available in the reviewed literature. The synthesis of related benzamide and piperidine structures often involves multi-step reactions, including amide bond formation and coupling reactions.[3]

Conclusion

This compound is a well-characterized, selective, and orally bioavailable inhibitor of LMPTP. Its uncompetitive mechanism of action and proven efficacy in cellular and animal models of insulin resistance make it an invaluable tool for researchers in the fields of metabolic disease, signal transduction, and drug discovery. The provided data and protocols serve as a comprehensive resource for the scientific community to facilitate further investigation into the therapeutic potential of LMPTP inhibition.

References

- 1. PTP inhibitor 1 | CAS#:2632-13-5 | Chemsrc [chemsrc.com]

- 2. molnova.cn [molnova.cn]

- 3. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LMPTP INHIBITOR 1 dihydrochloride |LMPTP INHIBITOR 1 dihydrochloride | CAS 2310135-46-5 | Buy LMPTP INHIBITOR 1 dihydrochloride from Supplier InvivoChem [invivochem.com]

- 6. molnova.com [molnova.com]

- 7. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LMPTP INHIBITOR 1 dihydrochloride - Immunomart [immunomart.com]

- 9. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 10. Allosteric Small Molecule Inhibitors of LMPTP - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biological Functions of Low Molecular Weight Protein Tyrosine Phosphatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), an 18-kDa enzyme encoded by the ACP1 gene, is a critical regulator of signal transduction pathways pivotal to numerous cellular processes.[1] Initially identified as a cytosolic acid phosphatase, it is now recognized as a key player in the dephosphorylation of tyrosine residues on a variety of protein substrates.[1] Its involvement in cell proliferation, migration, and metabolism has implicated LMW-PTP in the pathophysiology of several diseases, including cancer, metabolic disorders, and autoimmune conditions.[2][3] This technical guide provides a comprehensive overview of the biological functions of LMW-PTP, with a focus on its molecular mechanisms, key signaling pathways, and its emerging role as a therapeutic target. We present quantitative data on its enzymatic activity and expression, detailed experimental protocols for its study, and visual representations of its signaling cascades to serve as a valuable resource for the scientific community.

Introduction to Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP)

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular activities, maintained by the balanced action of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). LMW-PTP, a non-receptor PTP, is distinguished by its small size and unique structural features. In humans, the ACP1 gene gives rise to two main catalytically active isoforms, IF1 (fast) and IF2 (slow), through alternative splicing.[4] These isoforms exhibit distinct substrate specificities and cellular localizations, contributing to the diverse functional roles of LMW-PTP.[4] While often acting as a negative regulator of growth factor signaling, LMW-PTP's function is highly context-dependent, and in some instances, it can promote oncogenic pathways.[3][5]

Molecular Structure and Catalytic Mechanism

LMW-PTP is a member of the cysteine-based PTP superfamily, characterized by a highly conserved active site signature motif, C(X)5R.[6] The catalytic mechanism involves a nucleophilic attack on the phosphate group of the phosphotyrosine substrate by the catalytic cysteine residue, forming a phosphoenzyme intermediate. This is followed by hydrolysis of the intermediate, releasing inorganic phosphate and regenerating the active enzyme. A key structural feature of LMW-PTP is the presence of two cysteine residues within its active site, which play a role in its regulation by reactive oxygen species (ROS).[6]

Regulation of LMW-PTP Activity

The catalytic activity of LMW-PTP is tightly controlled by two primary mechanisms:

-

Redox Regulation: The catalytic cysteine is susceptible to oxidation by ROS, leading to the reversible inactivation of the enzyme. This redox-sensitive nature allows LMW-PTP to function as a sensor of the cellular redox state and to modulate signaling pathways in response to oxidative stress.[6]

-

Tyrosine Phosphorylation: LMW-PTP itself can be regulated by tyrosine phosphorylation, which can modulate its enzymatic activity and its interaction with substrates.[7]

Key Signaling Pathways and Substrates

LMW-PTP exerts its biological effects by dephosphorylating a range of key signaling proteins, thereby modulating their activity. The principal substrates and associated signaling pathways are detailed below.

Receptor Tyrosine Kinases (RTKs)

LMW-PTP is a well-established regulator of several RTKs, influencing downstream signaling cascades that control cell growth, proliferation, and survival.

-

Ephrin Receptor A2 (EphA2): LMW-PTP dephosphorylates EphA2, a receptor tyrosine kinase frequently overexpressed in various cancers.[5][8] This dephosphorylation can paradoxically promote tumorigenesis by altering EphA2 signaling from a tumor-suppressive to a pro-oncogenic state.[5][8] Overexpression of LMW-PTP has been shown to be sufficient to induce neoplastic transformation, a process linked to its dephosphorylating activity on EphA2.[5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): LMW-PTP can dephosphorylate the activated PDGFR, thereby downregulating PDGF-induced mitogenic signaling.[6][7] This interaction is a classic example of LMW-PTP's role as a negative regulator of cell proliferation.

-

Insulin Receptor (IR): LMW-PTP acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.[9][10] This function has significant implications for metabolic diseases, as overexpression of LMW-PTP can contribute to insulin resistance.[9]

-

Fibroblast Growth Factor Receptor (FGFR): LMW-PTP has also been implicated in the regulation of FGFR signaling, further highlighting its broad role in controlling growth factor-mediated cellular responses.[11]

Cytoskeletal and Adhesion Proteins

-

Focal Adhesion Kinase (FAK): LMW-PTP can dephosphorylate FAK, a key regulator of cell adhesion, migration, and survival.[3] This interaction underscores the role of LMW-PTP in modulating cell-matrix interactions and cell motility.

-

p190RhoGAP: By dephosphorylating p190RhoGAP, LMW-PTP influences the activity of the small GTPase Rho, a master regulator of the actin cytoskeleton.[7][12] This pathway is critical for LMW-PTP's role in cytoskeletal rearrangement and cell migration.

Data Presentation: Quantitative Analysis of LMW-PTP

Table 1: Kinetic Parameters of LMW-PTP

| Substrate | LMW-PTP Isoform | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| p-Nitrophenyl Phosphate (pNPP) | YwlE (B. subtilis) | 28 | 0.14 | 5 | [13] |

| p-Nitrophenyl Phosphate (pNPP) | SynPTP (Synechocystis sp.) | Similar to other bacterial LMW-PTPs | Similar to other bacterial LMW-PTPs | - | [10] |

Note: Data for physiological substrates is limited in the reviewed literature. The provided data utilizes a common, non-physiological substrate for in vitro phosphatase assays.

Table 2: Inhibitory Constants (IC50/Ki) of Selected LMW-PTP Inhibitors

| Inhibitor | LMW-PTP Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| SulfoPhenyl Acetic Amide (SPAA) derivative | LMW-PTPA | 2000 | - | - | [14] |

| Benzoate | Tyrosinase (for comparison) | 990 ± 20 | - | Competitive | [15] |

| Cinnamate | Tyrosinase (for comparison) | 800 ± 20 | - | Competitive | [15] |

Note: This table provides examples of reported inhibitor constants. A comprehensive, comparative table across multiple studies is challenging to compile due to variations in assay conditions.

Table 3: LMW-PTP Expression in Human Cancers

| Cancer Type | Change in Expression | Correlation with Prognosis | Source |

| Colorectal Cancer | Increased | Correlates with malignant potential and reduced survival | [5][16] |

| Prostate Cancer | Increased | Higher expression associated with worse clinical outcomes | [7] |

| Breast, Colon, Lung, Neuroblastoma | Increased | Positive correlation with tumor aggressiveness | [5][7] |

Experimental Protocols

Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay is a common method for measuring the activity of PTPs in vitro.

Materials:

-

Purified LMW-PTP enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT)

-

pNPP substrate solution (e.g., 10 mM in Assay Buffer)

-

Stop Solution (e.g., 1 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the purified LMW-PTP in Assay Buffer.

-

Add 50 µL of each enzyme dilution to the wells of a 96-well plate. Include a blank control with 50 µL of Assay Buffer only.

-

Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the phosphatase activity based on a standard curve generated with known concentrations of p-nitrophenol.

Substrate Trapping to Identify LMW-PTP Substrates

This technique utilizes a catalytically inactive "substrate-trapping" mutant of LMW-PTP to form a stable complex with its phosphorylated substrates, allowing for their isolation and identification.

Materials:

-

Expression vector for a substrate-trapping mutant of LMW-PTP (e.g., Cys-to-Ser mutant)

-

Mammalian cell line of interest

-

Cell lysis buffer (containing phosphatase inhibitors)

-

Antibody against the tag on the LMW-PTP mutant (e.g., anti-GST, anti-His)

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

-

Mass spectrometer for protein identification

Procedure:

-

Transfect the mammalian cells with the expression vector for the tagged substrate-trapping LMW-PTP mutant.

-

Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Incubate the cell lysate with the antibody against the tag on the LMW-PTP mutant.

-

Add Protein A/G agarose beads to immunoprecipitate the LMW-PTP mutant and its bound substrates.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and identify potential substrates by Western blotting with a pan-phosphotyrosine antibody or by mass spectrometry.

Immunofluorescence for Cellular Localization of LMW-PTP

This method allows for the visualization of the subcellular distribution of LMW-PTP within cells.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody specific for LMW-PTP

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary antibody against LMW-PTP overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the localization of LMW-PTP using a fluorescence microscope.

Mandatory Visualizations: Signaling Pathways and Workflows

LMW-PTP in EphA2 Signaling Pathway

Caption: LMW-PTP dephosphorylates EphA2, altering its signaling output.

LMW-PTP in PDGFR Signaling Pathway

Caption: LMW-PTP negatively regulates PDGFR signaling and cell proliferation.

LMW-PTP in Insulin Receptor Signaling Pathway

Caption: LMW-PTP attenuates insulin signaling, impacting metabolic processes.

General Experimental Workflow for LMW-PTP Activity Assay

Caption: A typical workflow for an in vitro LMW-PTP phosphatase assay.

LMW-PTP in Disease and as a Therapeutic Target

The aberrant expression and activity of LMW-PTP are implicated in several human diseases, making it an attractive target for therapeutic intervention.

-

Cancer: Overexpression of LMW-PTP is observed in numerous cancers and often correlates with a poor prognosis.[7][16] Its role in promoting tumor cell migration, invasion, and resistance to chemotherapy highlights its potential as a target for anti-cancer therapies.[2][16] The development of potent and selective LMW-PTP inhibitors is an active area of research.

-

Metabolic Diseases: By negatively regulating insulin signaling, LMW-PTP contributes to insulin resistance, a hallmark of type 2 diabetes and obesity.[2][9] Inhibition of LMW-PTP could therefore represent a novel therapeutic strategy to enhance insulin sensitivity.

-

Immune Regulation: LMW-PTP is involved in modulating immune responses, and its dysregulation has been linked to autoimmune diseases.[2] Targeting LMW-PTP may offer a new approach to the treatment of these conditions.

Conclusion

Low Molecular Weight Protein Tyrosine Phosphatase is a multifaceted enzyme with profound effects on cellular signaling. Its intricate regulation and its diverse array of substrates place it at the crossroads of numerous physiological and pathological processes. While our understanding of LMW-PTP has grown significantly, further research is needed to fully elucidate the specific roles of its different isoforms and to identify the complete spectrum of its physiological substrates. The development of highly selective inhibitors will be crucial not only for dissecting its complex biology but also for realizing its therapeutic potential in a range of human diseases. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of LMW-PTP and to translate this knowledge into novel therapeutic strategies.

References

- 1. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LMW-PTP is a positive regulator of tumor onset and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Low Molecular Weight Protein Tyrosine Phosphatase Isoforms in Human Breast Cancer Epithelial Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Low molecular weight protein tyrosine phosphatases: small, but smart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low molecular weight protein tyrosine phosphatase as signaling hub of cancer hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. A low molecular weight protein tyrosine phosphatase from Synechocystis sp. strain PCC 6803: enzymatic characterization and identification of its potential substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencellonline.com [sciencellonline.com]

- 12. interchim.fr [interchim.fr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protein-tyrosine phosphatase LC-PTP Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Low molecular weight protein tyrosine phosphatase (LMWPTP) upregulation mediates malignant potential in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: LMPTP Inhibitor 1 Hydrochloride for In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) has emerged as a critical negative regulator of insulin signaling. Its inhibition presents a promising therapeutic strategy for metabolic diseases, particularly type 2 diabetes. LMPTP primarily acts by dephosphorylating the insulin receptor (IR), thereby attenuating the downstream signaling cascade that leads to glucose uptake and utilization.[1][2][3] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated that inhibition of LMPTP can reverse insulin resistance and improve glycemic control.[1][3]

This document provides detailed application notes and protocols for the in vivo use of LMPTP Inhibitor 1 Hydrochloride, a selective, orally bioavailable compound, in mice. The information compiled is based on published research and is intended to guide researchers in designing and executing their own studies.

Data Presentation

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of LMPTP inhibitors in mouse models. The data is primarily based on studies with "Compound 23," an orally bioavailable LMPTP inhibitor, and a potent purine-based analog, "6g".

Table 1: In Vivo Efficacy of LMPTP Inhibitors in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Mouse Model | Study Duration | Reference |

| Glucose Tolerance | 0.05% w/w Compound 23 in High-Fat Diet | Significantly improved glucose tolerance compared to control. | C57BL/6 DIO Mice | 2 weeks | [1] |

| 0.03% w/w 6g in High-Fat Diet | Significantly improved glucose tolerance compared to control. | C57BL/6 DIO Mice | 2 weeks | ||

| Fasting Insulin | 0.05% w/w Compound 23 in High-Fat Diet | Significantly decreased fasting insulin levels. | C57BL/6 DIO Mice | 2 weeks | [1] |

| 0.03% w/w 6g in High-Fat Diet | Significantly decreased fasting insulin levels. | C57BL/6 DIO Mice | 2 weeks | ||

| Liver Insulin Receptor (IR) Phosphorylation | 0.05% w/w Compound 23 in High-Fat Diet | Significantly increased insulin-stimulated IR tyrosine phosphorylation. | C57BL/6 DIO Mice | 2 weeks | [1] |

| 0.03% w/w 6g in High-Fat Diet | Increased insulin-stimulated phosphorylation of the IR activation motif. | C57BL/6 DIO Mice | 2 weeks | ||

| AKT Phosphorylation | 0.03% w/w 6g in High-Fat Diet | Increased phosphorylation of AKT Thr308 in the liver. | C57BL/6 DIO Mice | 2 weeks | |

| Body Weight | 0.05% w/w Compound 23 in High-Fat Diet | No significant effect on body weight. | C57BL/6 DIO Mice | 2 weeks | [1] |

Table 2: Pharmacokinetic Parameters of a Purine-Based LMPTP Inhibitor (Compound 6g) in Mice

| Parameter | Value | Units | Dosing Route |

| Cmax | 7020 ± 838 | ng/mL | Oral |

| AUC0-t | 17900 ± 4620 | h*ng/mL | Oral |

| Bioavailability (F%) | 113 | % | Oral |

Note: Detailed pharmacokinetic data for "this compound" or "Compound 23" were not available in the reviewed literature. The data presented is for a structurally related and highly potent purine-based LMPTP inhibitor.

Signaling Pathway

LMPTP is a key negative regulator of the insulin signaling cascade. Its inhibition leads to enhanced and sustained signaling, ultimately improving glucose metabolism.

Caption: LMPTP's role in insulin signaling and its inhibition.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in mice.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying type 2 diabetes.

References

- 1. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LMPTP Inhibitor 1 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of the insulin signaling pathway.[1][2][3] Its role in dephosphorylating and thereby inactivating the insulin receptor makes it a significant therapeutic target in the context of insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5][6] Inhibition of LMPTP has been shown to enhance insulin sensitivity and protect against lipotoxicity in hepatocytes.[1][2] This document provides a detailed protocol for the application of a novel small molecule, LMPTP Inhibitor 1, in the human hepatoma cell line, HepG2, a widely used model for studying liver metabolism and drug effects.

Mechanism of Action

LMPTP functions as a negative regulator of the insulin signaling cascade. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that includes the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the activation of the PI3K-Akt pathway. This pathway is crucial for glucose uptake and metabolism. LMPTP counteracts this process by dephosphorylating the activated insulin receptor, thus dampening the insulin signal.[5][7] LMPTP Inhibitor 1 is designed to selectively inhibit the catalytic activity of LMPTP, thereby preventing the dephosphorylation of the insulin receptor. This leads to a sustained phosphorylation of the IR, amplification of the downstream insulin signaling pathway, and ultimately enhanced glucose uptake and improved cellular response to insulin.[7][8]

Signaling Pathway

References

- 1. Inhibition of Protein-Tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-Challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Protein-tyrosine Phosphatase PTP1B and LMPTP Promotes Palmitate/Oleate-challenged HepG2 Cell Survival by Reducing Lipoapoptosis, Improving Mitochondrial Dynamics and Mitigating Oxidative and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) as a Potential Therapeutic Strategy for Hepatic Progenitor Cells Lipotoxicity—Short Communication | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Virtual Screening and Biological Evaluation of Novel Low Molecular Weight Protein Tyrosine Phosphatase Inhibitor for the Treatment of Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LMPTP Inhibitor 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMPTP inhibitor 1 hydrochloride is a selective inhibitor of the low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 μM for LMPTP-A.[1][2][3] LMPTP is a key negative regulator of insulin signaling, acting by dephosphorylating the insulin receptor.[4][5][6] Inhibition of LMPTP has been shown to enhance insulin sensitivity and reverse diabetes in obese mice, making it a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][6] This document provides detailed information on the solubility of this compound in common laboratory solvents, along with protocols for its application in experimental settings.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₈Cl₂N₄O |

| Molecular Weight | 517.54 g/mol |

| Appearance | Light yellow to yellow solid powder |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Solubility Data

This compound exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, facilitating its use in a variety of in vitro and in vivo experimental models.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ≥ 64 mg/mL | ~123.66 mM | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2] |

| Water | ~50 mg/mL | ~96.61 mM | Sonication may be required to aid dissolution.[1][2] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. High-Concentration DMSO Stock Solution (e.g., 64 mg/mL):

-

Weigh out the desired amount of this compound powder using an analytical balance.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 64 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.2. Aqueous Stock Solution (e.g., 50 mg/mL):

-

Weigh out the desired amount of this compound powder.

-

Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent).

-

If the compound does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes.

-

Ensure the solution is clear before use.

-

Store aqueous solutions at -20°C for short-term use. For longer-term storage, DMSO stock solutions are recommended.

Protocol 2: In Vitro Phosphatase Activity Assay

This protocol is adapted from established methods for assessing the inhibitory activity of compounds against LMPTP.[2]

-

Assay Buffer Preparation: Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.

-

Substrate Preparation: Prepare a solution of a suitable phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP).

-

Enzyme and Inhibitor Preparation:

-

Dilute recombinant human LMPTP-A to the desired concentration in the assay buffer.

-

Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Procedure:

-

Add the LMPTP enzyme to the wells of a microplate.

-

Add the different concentrations of the this compound or DMSO (vehicle control) to the wells and pre-incubate for 5-10 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

For OMFP, monitor the increase in fluorescence continuously (λex = 485 nm, λem = 525 nm).

-

For pNPP, stop the reaction after a defined time with a stop solution (e.g., 1 M NaOH) and measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Insulin Receptor Phosphorylation Assay

This protocol describes how to assess the effect of this compound on insulin-stimulated insulin receptor (IR) phosphorylation in a cell line such as HepG2 human hepatocytes.[1][2]

-

Cell Culture: Culture HepG2 cells in Eagle's Minimal Essential Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Serum Starvation and Inhibitor Treatment:

-

Seed cells in appropriate culture plates and allow them to reach confluence.

-

Serum-starve the cells overnight in a medium containing 0.1% FBS.

-

Treat the cells with the desired concentration of this compound (e.g., 10 µM) or DMSO (vehicle control) during the serum starvation period.

-

-

Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-insulin receptor (p-IR) and total insulin receptor (IR).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities and determine the ratio of p-IR to total IR to assess the effect of the inhibitor on insulin-stimulated IR phosphorylation.

Signaling Pathway

Caption: LMPTP negatively regulates the insulin signaling pathway.

Experimental Workflow

Caption: General workflow for inhibitor characterization.

References

- 1. LMPTP INHIBITOR 1 dihydrochloride |LMPTP INHIBITOR 1 dihydrochloride | CAS 2310135-46-5 | Buy LMPTP INHIBITOR 1 dihydrochloride from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. The low molecular weight protein tyrosine phosphatase promotes adipogenesis and subcutaneous adipocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for LMPTP Inhibitor 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LMPTP inhibitor 1, also known as Compound 23, in cell culture experiments. The information is designed to assist in the effective application of this selective, uncompetitive inhibitor of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) for studies related to insulin signaling and metabolic disease.

Mechanism of Action

LMPTP inhibitor 1 is a selective inhibitor of the A isoform of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP-A), with an IC50 of 0.8 μM.[1] LMPTP is a negative regulator of the insulin signaling pathway. It acts by dephosphorylating the insulin receptor (IR), which attenuates downstream signaling cascades crucial for glucose metabolism and cell growth.[2] By inhibiting LMPTP, LMPTP inhibitor 1 enhances the phosphorylation of the insulin receptor, thereby potentiating insulin signaling. This makes it a valuable tool for investigating insulin resistance and related metabolic disorders.[2][3]

Quantitative Data Summary

The effective concentration of LMPTP inhibitor 1 can vary depending on the cell type and the specific experimental goals. Below is a summary of concentrations and treatment conditions from published studies.

| Inhibitor | Cell Type | Concentration | Treatment Time | Observed Effect | Reference |

| LMPTP inhibitor 1 (Compound 23) | Human HepG2 Hepatocytes | 10 µM | Overnight | Substantially increased insulin receptor phosphorylation following insulin stimulation. | [1][2] |

| LMPTP inhibitor 1 (Compound 23) | Hepatic Progenitor Cells (HPCs) | 1 µM | 6 hours | Reversed palmitate-induced lipotoxicity. | [4] |

| Purine-based LMPTP inhibitor (6g) | Human HepG2 Hepatocytes | 500 nM | Overnight | Substantially increased AKT phosphorylation after insulin stimulation. | [5] |

Experimental Protocols

Protocol 1: Enhancement of Insulin Receptor Phosphorylation in HepG2 Cells

This protocol details the methodology for treating human hepatocellular carcinoma (HepG2) cells with LMPTP inhibitor 1 to observe its effect on insulin receptor phosphorylation.

Materials:

-

LMPTP inhibitor 1 (Compound 23)

-

Human HepG2 cells (ATCC HB-8065)

-

Eagle's Minimal Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Bovine Insulin

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Phospho-Insulin Receptor β (Tyr1150/Tyr1151) ELISA Kit (e.g., Cell Signaling Technology, #7258)

Procedure:

-

Cell Culture: Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation and Inhibitor Treatment:

-

Aspirate the growth medium and wash the cells once with sterile PBS.

-

Replace the medium with serum-starvation medium (EMEM with 0.1% FBS).

-

Add LMPTP inhibitor 1 to the serum-starvation medium to a final concentration of 10 µM. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the cells overnight at 37°C.[1]

-

-

Insulin Stimulation:

-

Following the overnight incubation, stimulate the cells by adding bovine insulin to a final concentration of 10 nM.

-

Incubate for 5 minutes at 37°C.[1]

-

-

Cell Lysis:

-

Immediately after stimulation, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

-

Analysis:

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Analyze the level of insulin receptor phosphorylation using a phospho-IR ELISA kit according to the manufacturer's instructions.[2]

-

Protocol 2: Assessment of LMPTP Inhibitor 1 Effect on Lipotoxicity in Hepatic Progenitor Cells

This protocol describes the use of LMPTP inhibitor 1 to investigate its potential to mitigate lipotoxicity in hepatic progenitor cells (HPCs).

Materials:

-

LMPTP inhibitor 1 (Compound 23)

-

Hepatic Progenitor Cells (HPCs)

-

Opti-MEM medium

-

Penicillin-Streptomycin solution

-

Sodium Palmitate

-

Bovine Serum Albumin (BSA)

-

Cell viability assay kit (e.g., Calcein-AM/Propidium Iodide)

Procedure:

-

Cell Culture: Culture HPCs in complete Opti-MEM medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in a 24-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[4]

-

Induction of Lipotoxicity:

-

Prepare a solution of sodium palmitate complexed with BSA.

-

Replace the culture medium with Opti-MEM supplemented with 1% Penicillin-Streptomycin and incubate for 2 hours.[4]

-

Add the sodium palmitate solution to the cells to a final concentration of 0.6 mM and incubate for 24 hours to induce lipotoxicity.[4]

-

-

Inhibitor Treatment:

-

Analysis:

-

Assess cell viability using a suitable assay, such as Calcein-AM and Propidium Iodide staining, according to the manufacturer's protocol.

-

Further molecular analyses, such as gene expression analysis of apoptosis or stress markers, can be performed on cell lysates.

-

Visualizations

Signaling Pathway

Caption: LMPTP's role in insulin signaling inhibition.

Experimental Workflow

Caption: Workflow for assessing LMPTP inhibitor 1 in HepG2 cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diabetes reversal by inhibition of the low molecular weight tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of orally bioavailable purine-based inhibitors of the low molecular weight protein tyrosine phosphatase (LMPTP) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) Enzymatic Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the enzymatic activity of Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), also known as Acid Phosphatase 1 (ACP1). The included methodologies are essential for studying the function of LMPTP and for the screening and characterization of potential inhibitors. Two primary protocols are described: a classic colorimetric assay using p-nitrophenyl phosphate (pNPP) and a more sensitive fluorometric assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Introduction to LMPTP

Low Molecular Weight Protein Tyrosine Phosphatase is a cytosolic enzyme that plays a crucial role in various cellular signaling pathways.[1] It is involved in the regulation of cell growth, differentiation, and migration by dephosphorylating key signaling proteins, including receptor tyrosine kinases like the Platelet-Derived Growth Factor Receptor (PDGFR).[1] Dysregulation of LMPTP activity has been implicated in several diseases, making it an attractive target for drug development.

Quantitative Data Summary

The following table summarizes key quantitative data for LMPTP enzymatic activity, providing a reference for experimental design and data interpretation.

| Parameter | Substrate | Value | Conditions | Reference |

| Optimal pH | pNPP | 5.0 - 6.0 | 37°C | |

| Optimal Temperature | pNPP | 37°C | pH 5.0 | |

| Michaelis Constant (Km) | pNPP | 0.38 mM | pH 5.0, 37°C | |

| Maximum Velocity (Vmax) | pNPP | Varies with enzyme concentration | pH 5.0, 37°C | |

| Inhibitor (IC50) | Suramin | Varies with experimental conditions | - | |

| Excitation Wavelength | DiFMUP | ~358 nm | pH 6.0 - 7.0 | [2] |

| Emission Wavelength | DiFMUP | ~455 nm | pH 6.0 - 7.0 | [2] |

Experimental Protocols

Protocol 1: Colorimetric Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a robust and cost-effective method to determine LMPTP activity by measuring the absorbance of the reaction product, p-nitrophenol.

Materials:

-

Purified LMPTP enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT

-

Substrate Stock Solution: 100 mM p-Nitrophenyl Phosphate (pNPP) in deionized water

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Dilute the purified LMPTP to the desired concentration in Assay Buffer. Keep the enzyme on ice.

-

Reaction Setup:

-

Add 40 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the diluted LMPTP enzyme to the appropriate wells.

-

Include a "no enzyme" control by adding 10 µL of Assay Buffer instead of the enzyme solution.

-

-

Reaction Initiation: Add 50 µL of a freshly prepared 10 mM pNPP working solution (diluted from the stock in Assay Buffer) to each well to start the reaction. The final pNPP concentration will be 5 mM.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time may need to be optimized based on the enzyme concentration and activity.

-

Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution (1 M NaOH) to each well. The solution will turn yellow in the presence of p-nitrophenol.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from the absorbance of the enzyme-containing wells.

-

Calculate the concentration of p-nitrophenol produced using the molar extinction coefficient (ε) of p-nitrophenol at 405 nm, which is 18,000 M⁻¹cm⁻¹.

-

Enzyme activity is typically expressed as units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.

-

Protocol 2: Fluorometric Assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

This high-sensitivity protocol is suitable for kinetic studies and screening for inhibitors. The assay measures the fluorescence of the dephosphorylated product.

Materials:

-

Purified LMPTP enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT, 0.01% Triton X-100

-

Substrate Stock Solution: 10 mM DiFMUP in DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorometer with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Enzyme Preparation: Prepare a 2X working solution of LMPTP in Assay Buffer. A final concentration of ≤0.5 nM is often suitable for assays with DiFMUP.[3]

-

Substrate Preparation: Prepare a 2X working solution of DiFMUP in Assay Buffer. A final concentration of 100 µM is a good starting point.

-

Reaction Setup:

-

Add 50 µL of the 2X LMPTP enzyme solution to the appropriate wells of a black 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with the compound for a desired period before adding the substrate.

-

Include a "no enzyme" control with 50 µL of Assay Buffer.

-

-

Reaction Initiation: Add 50 µL of the 2X DiFMUP working solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

Subtract the V₀ of the "no enzyme" control from the V₀ of the enzyme-containing wells.

-

For inhibitor studies, calculate the percentage of inhibition relative to a vehicle control. IC50 values can be determined by fitting the data to a dose-response curve.

-

LMPTP Signaling Pathway

LMPTP is a key negative regulator in several signaling pathways. One prominent example is its role in the dephosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR), which in turn affects downstream signaling cascades that control cell adhesion and migration.

// Nodes PDGF [label="PDGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFR [label="PDGFR\n(Phosphorylated)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; LMPTP [label="LMPTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adhesion [label="Cell Adhesion &\nMigration", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PDGF -> PDGFR [label="Activates", color="#5F6368"]; PDGFR -> Downstream [label="Promotes", color="#34A853"]; LMPTP -> PDGFR [label="Dephosphorylates\n(Inhibits)", color="#EA4335", arrowhead=tee]; Downstream -> Adhesion [label="Regulates", color="#5F6368"];

// Grouping for clarity {rank=same; PDGF; LMPTP} } } LMPTP Regulation of PDGFR Signaling Pathway

References

- 1. Low molecular weight protein-tyrosine phosphatase tyrosine phosphorylation by c-Src during platelet-derived growth factor-induced mitogenesis correlates with its subcellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LMPTP Inhibitor 1 in Insulin Resistance Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LMPTP Inhibitor 1 and similar compounds in preclinical models of insulin resistance. The protocols and data presented are intended to facilitate research into the therapeutic potential of targeting the Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP) for type 2 diabetes and related metabolic disorders.

Introduction

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP), encoded by the ACP1 gene, is a key negative regulator of insulin signaling.[1][2] It acts by dephosphorylating the insulin receptor (IR), thereby attenuating downstream signaling pathways crucial for glucose homeostasis.[1][3] Inhibition of LMPTP has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[1] LMPTP Inhibitor 1 and other selective, orally bioavailable inhibitors have been developed to investigate the role of LMPTP in insulin resistance and have shown efficacy in preclinical models.[1][4] These compounds typically exhibit an uncompetitive mechanism of action, binding to the phosphocysteine intermediate of LMPTP.[1]

Mechanism of Action

LMPTP inhibitors function by blocking the enzymatic activity of LMPTP, which leads to an increase in the phosphorylation of the insulin receptor, particularly in liver cells.[1][5] This enhancement of IR phosphorylation restores the downstream signaling cascade, including the phosphorylation of Akt, a critical node in the insulin signaling pathway.[6][7] The ultimate effect is an improvement in glucose uptake and a reduction in insulin resistance.

Data Presentation

The following tables summarize the quantitative data from studies utilizing LMPTP inhibitors in various experimental models.

Table 1: In Vitro Efficacy of LMPTP Inhibitors

| Inhibitor | Target | Assay Type | Key Parameter | Value | Cell Line | Reference |

| LMPTP Inhibitor 1 (Cmpd 23) | LMPTP-A | Enzymatic Assay | IC50 | 0.8 µM | - | [4] |

| LMPTP Inhibitor F9 | LMPTP | Enzymatic Assay | Ki | 21.5 ± 7.3 µM | - | [6] |

| LMPTP Inhibitor 1 (Cmpd 23) | Intracellular LMPTP | IR Phosphorylation | Concentration | 10 µM | HepG2 | [1] |

| Purine-based inhibitor (6g) | Intracellular LMPTP | Akt Phosphorylation | Concentration | 500 nM | HepG2 | [2] |

Table 2: In Vivo Efficacy of LMPTP Inhibitors in Diet-Induced Obese (DIO) Mice

| Inhibitor | Administration | Dosage | Duration | Key Findings | Reference |

| LMPTP Inhibitor 1 (Cmpd 23) | In high-fat diet chow | 0.05% w/w | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. | [1] |

| Purine-based inhibitor (6g) | In high-fat diet chow | 0.03% w/w | 2 weeks | Significantly improved glucose tolerance and decreased fasting insulin levels. | [2] |

Experimental Protocols

In Vitro Model: Inducing Insulin Resistance in HepG2 Cells

This protocol describes the establishment of an insulin-resistant hepatocyte model using the HepG2 cell line, followed by treatment with an LMPTP inhibitor.